REACTION_CXSMILES
|
[N:1]([CH:4]([C:6]1[CH:7]=[N:8][C:9]([CH3:12])=[N:10][CH:11]=1)[CH3:5])=[N+]=[N-]>[Pd].C(OCC)(=O)C>[CH3:12][C:9]1[N:10]=[CH:11][C:6]([CH:4]([NH2:1])[CH3:5])=[CH:7][N:8]=1
|
Name
|
5-(1-azidoethyl)-2-methylpyrimidine
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C=1C=NC(=NC1)C
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen (1 atm) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N)
|
Type
|
CUSTOM
|
Details
|
to afford a colorless oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC=C(C=N1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]([C:6]1[CH:7]=[N:8][C:9]([CH3:12])=[N:10][CH:11]=1)[CH3:5])=[N+]=[N-]>[Pd].C(OCC)(=O)C>[CH3:12][C:9]1[N:10]=[CH:11][C:6]([CH:4]([NH2:1])[CH3:5])=[CH:7][N:8]=1
|
Name
|
5-(1-azidoethyl)-2-methylpyrimidine
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C=1C=NC(=NC1)C
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen (1 atm) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N)
|
Type
|
CUSTOM
|
Details
|
to afford a colorless oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC=C(C=N1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]([C:6]1[CH:7]=[N:8][C:9]([CH3:12])=[N:10][CH:11]=1)[CH3:5])=[N+]=[N-]>[Pd].C(OCC)(=O)C>[CH3:12][C:9]1[N:10]=[CH:11][C:6]([CH:4]([NH2:1])[CH3:5])=[CH:7][N:8]=1
|
Name
|
5-(1-azidoethyl)-2-methylpyrimidine
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C=1C=NC(=NC1)C
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen (1 atm) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N)
|
Type
|
CUSTOM
|
Details
|
to afford a colorless oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC=C(C=N1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |